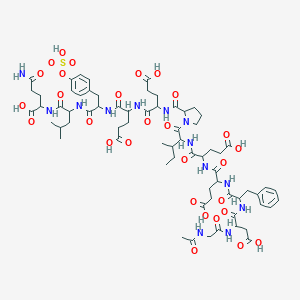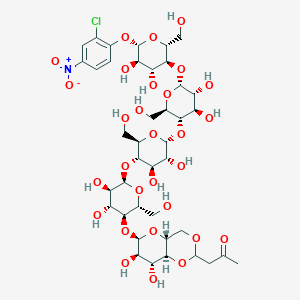
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- is a synthetic compound known for its unique structural properties and applications in biochemical research. It is a derivative of maltopentaose, a type of maltooligosaccharide, modified with a 3-ketobutylidene group and a 2-chloro-4-nitrophenyl group. This compound is particularly noted for its stability and resistance to enzymatic degradation, making it a valuable tool in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- involves several key steps. Initially, maltopentaose is reacted with 2-chloro-4-nitrophenol to form 2-chloro-4-nitrophenyl maltopentaoside. This intermediate is then further modified by reacting with 4,4-dimethoxy-2-butanone in the presence of 1,3-dimethyl-2-imidazolidinone and p-toluenesulfonic acid to introduce the 3-ketobutylidene group .
Industrial Production Methods
For industrial production, the synthesis process is scaled up using larger reaction vessels and optimized conditions to ensure high yield and purityThe reaction conditions, including temperature, pH, and reaction time, are carefully controlled to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of various enzymes, particularly amylases.
Biology: The compound’s stability and resistance to enzymatic degradation make it useful in studying carbohydrate metabolism and enzyme kinetics.
Medicine: It is employed in diagnostic assays to measure enzyme activity in biological fluids, aiding in the diagnosis of certain medical conditions.
Industry: The compound is used in the development of biochemical sensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- involves its interaction with specific enzymes. The 2-chloro-4-nitrophenyl group acts as a chromogenic substrate, releasing a detectable signal upon enzymatic cleavage. This property is utilized in various assays to measure enzyme activity. The 3-ketobutylidene group provides stability and resistance to non-specific enzymatic degradation, ensuring accurate and reliable results .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenyl maltopentaoside: Lacks the 3-ketobutylidene group, making it less stable and more susceptible to enzymatic degradation.
p-Nitrophenyl maltopentaoside: Contains a p-nitrophenyl group instead of the 2-chloro-4-nitrophenyl group, resulting in different chromogenic properties.
3-Ketobutylidene p-nitrophenyl maltopentaoside: Similar structure but with a p-nitrophenyl group, offering different stability and reactivity profiles.
Uniqueness
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- stands out due to its unique combination of stability, resistance to enzymatic degradation, and chromogenic properties. These features make it a valuable tool in various scientific and industrial applications, providing reliable and accurate results in enzymatic assays and other analytical techniques .
Propiedades
Número CAS |
136345-76-1 |
|---|---|
Fórmula molecular |
C40H58ClNO29 |
Peso molecular |
1052.3 g/mol |
Nombre IUPAC |
1-[(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]propan-2-one |
InChI |
InChI=1S/C40H58ClNO29/c1-11(47)4-20-60-10-19-35(67-20)25(52)30(57)40(66-19)71-34-18(9-46)65-39(29(56)24(34)51)70-33-17(8-45)64-38(28(55)23(33)50)69-32-16(7-44)63-37(27(54)22(32)49)68-31-15(6-43)62-36(26(53)21(31)48)61-14-3-2-12(42(58)59)5-13(14)41/h2-3,5,15-40,43-46,48-57H,4,6-10H2,1H3/t15-,16-,17-,18-,19-,20?,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m1/s1 |
Clave InChI |
XOPIENHSVNOKRX-RZXBMSGGSA-N |
SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
SMILES isomérico |
CC(=O)CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
SMILES canónico |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
Sinónimos |
2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside 3-ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside 3KB-CNP-beta-G5 3KB-CNPG5 3KB-G5CNP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)



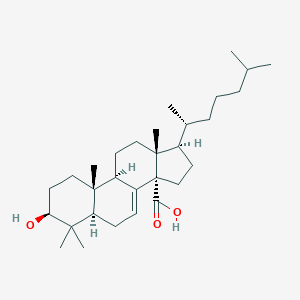
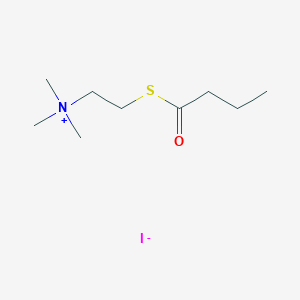

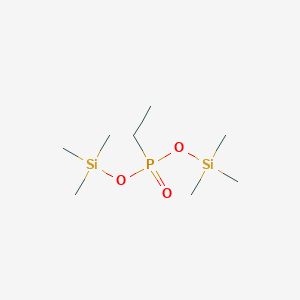
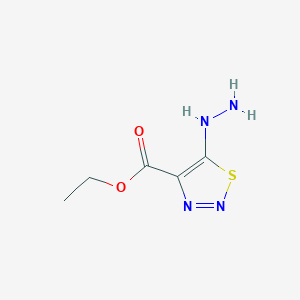
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)



